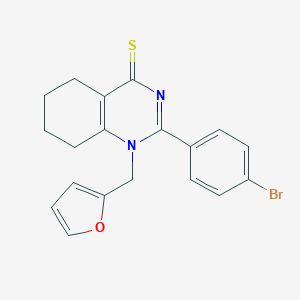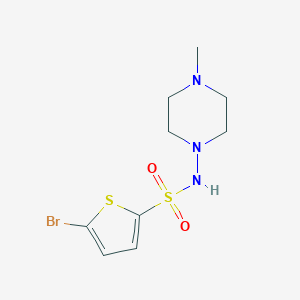
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, also known as BFT, is a small molecule that has been studied for its potential therapeutic applications. BFT belongs to the class of quinazoline derivatives, which have been shown to exhibit a wide range of biological activities such as anticancer, antiviral, and anti-inflammatory effects.
Scientific Research Applications
Synthesis and Derivatives
- The synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones and their thiones, including compounds similar to the specified chemical, has been explored. These substances can be obtained by treating certain 4-quinazolinones with phosphorus pentasulfide, leading to the formation of 4-quinazolinethiones. Additionally, reactions with various halides and chlorides can produce ethers, esters, and sulfonates respectively, demonstrating the compound's versatility in forming derivatives (Badr, El-Sherief, & Mahmoud, 1980).
Antibacterial Affinities
- These 4-quinazolinone derivatives, including structures akin to the mentioned chemical, are noted for their considerable efficiency in antibacterial activities. This suggests potential applications in developing new antibacterial agents or studying the mechanisms of bacterial resistance (Badr, El-Sherief, & Mahmoud, 1980).
Structural Studies
- Detailed studies on the molecular and supramolecular structures of similar tetrahydroquinazoline compounds have been conducted. These studies focus on the formation of dimers via hydrogen bonds and the overall molecular conformation, contributing to a deeper understanding of the chemical and physical properties of these compounds (Low et al., 2002).
Pharmaceutical Applications
- While specific studies on the exact compound are limited, related quinazoline derivatives have been explored for their potential pharmaceutical applications, particularly in the context of anti-inflammatory and analgesic properties. This suggests that similar compounds, including the one , might hold promise in the development of new therapeutic agents (Mohamed et al., 2009).
Material Science Applications
- The compound's derivatives have been studied for their fluorescence properties, indicating potential applications in material science, particularly in the development of novel fluorescent materials or probes for various analytical purposes (Khan, 2017).
properties
IUPAC Name |
2-(4-bromophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-14-9-7-13(8-10-14)18-21-19(24)16-5-1-2-6-17(16)22(18)12-15-4-3-11-23-15/h3-4,7-11H,1-2,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHDWXSKMHXNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B384510.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole](/img/structure/B384513.png)
![[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B384514.png)

![2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B384516.png)
![5-[[(3-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B384518.png)
![3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B384519.png)

![N-{3-[(4-chlorophenyl)(4-morpholinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B384523.png)
![N-(3-{4-morpholinyl[4-(trifluoromethyl)phenyl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B384525.png)
![N-{3-[(3-chlorophenyl)(4-morpholinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B384527.png)